2-(5-methoxy-1H-indol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methoxy-1H-indol-2-yl)acetic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its biological activity and is often used in scientific research due to its unique chemical properties .
Mechanism of Action
Target of Action
The compound 2-(5-methoxy-1H-indol-2-yl)acetic acid, also known as 1H-Indole-2-acetic acid, 5-methoxy-, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action . For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(5-methoxy-1H-indol-2-yl)acetic acid are largely derived from its indole core structure. Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Cellular Effects
Indole derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of indole derivatives can vary with dosage .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Indole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-2-yl)acetic acid typically involves the reaction of 5-methoxyindole with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the indole nitrogen attacks the electrophilic carbon of the bromoacetic acid, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromoacetic acid, sodium hydroxide, and solvents like ethanol or water .
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1H-indol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of 2-(5-methoxy-1H-indol-2-yl)ethanol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(5-methoxy-1H-indol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in plant growth regulation and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: Another indole derivative with similar plant growth regulatory properties.
5-methoxy-2-methyl-3-indoleacetic acid: Similar in structure but with a methyl group at the 2-position.
Uniqueness
2-(5-methoxy-1H-indol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and acetic acid moiety at the 2-position make it particularly effective in certain applications compared to other indole derivatives .
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14/h2-5,12H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSUZTOXIGCANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018591-50-8 |
Source
|
Record name | 2-(5-methoxy-1H-indol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.